molecular formula C8H6F3NO2 B12069139 3-Methoxy-5-(trifluoromethyl)picolinaldehyde

3-Methoxy-5-(trifluoromethyl)picolinaldehyde

Cat. No.: B12069139
M. Wt: 205.13 g/mol
InChI Key: QNYIYWJILAOCSS-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinaldehyde, featuring a methoxy group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(trifluoromethyl)picolinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 3-methoxypyridine with trifluoromethylating agents under controlled conditions. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Methoxy-5-(trifluoromethyl)picolinic acid.

    Reduction: 3-Methoxy-5-(trifluoromethyl)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)picolinic acid
  • 3-Methoxy-5-(trifluoromethyl)picolinyl alcohol
  • 5-Methoxy-3-(trifluoromethyl)picolinaldehyde

Uniqueness

3-Methoxy-5-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

3-methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C8H6F3NO2/c1-14-7-2-5(8(9,10)11)3-12-6(7)4-13/h2-4H,1H3

InChI Key

QNYIYWJILAOCSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)C=O

Origin of Product

United States

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